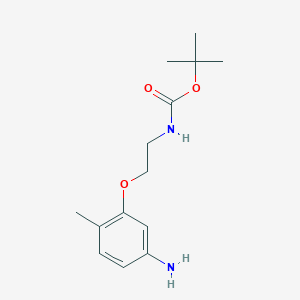

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate

CAS No.:

Cat. No.: VC13742298

Molecular Formula: C14H22N2O3

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2O3 |

|---|---|

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | tert-butyl N-[2-(5-amino-2-methylphenoxy)ethyl]carbamate |

| Standard InChI | InChI=1S/C14H22N2O3/c1-10-5-6-11(15)9-12(10)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17) |

| Standard InChI Key | MKPFYQSPCOLKBM-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C |

| Canonical SMILES | CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate (CAS 1902961-84-5) is systematically named to reflect its substituents: a tert-butyl carbamate group attached to an ethyl chain linked to a 5-amino-2-methylphenoxy moiety . The Boc group () protects the amine functionality, a common strategy in peptide synthesis to prevent unwanted side reactions . The phenoxyethylamine core contributes to its potential interactions with biological targets, as seen in analogous compounds .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.34 g/mol |

| SMILES | Cc1ccc(N)cc1OCCNC(=O)OC(C)(C)C |

| CAS Number | 1902961-84-5 |

| Density | N/A |

| Melting Point | N/A |

Synthetic Methodologies

General Synthesis of Boc-Protected Amines

The synthesis of tert-butyl carbamates typically involves reacting primary or secondary amines with di-tert-butyl dicarbonate () under alkaline conditions . For example, in a representative procedure:

-

Amino Alcohol Protection: A solution of 2-((2-aminoethyl)amino)ethanol and in tetrahydrofuran (THF) yields the Boc-protected intermediate .

-

Coupling Reactions: The protected amine is subsequently functionalized via nucleophilic substitution or reduction, as demonstrated in the synthesis of omisertinib intermediates .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | , THF, 0–25°C | 65–95% |

| Nucleophilic Substitution | Alkyl halides, KCO, MeCN | 31–84% |

Challenges in Synthesis

-

Steric Hindrance: The tert-butyl group may impede reaction kinetics, necessitating prolonged reaction times .

-

Byproduct Formation: Competing reactions, such as over-alkylation, require careful stoichiometric control .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Boc-protected amines like tert-butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate are pivotal in multi-step syntheses of therapeutics. For instance:

-

Osimertinib Analogs: Similar carbamates serve as precursors to epidermal growth factor receptor (EGFR) inhibitors .

-

Protease Inhibitors: The Boc group facilitates selective deprotection in peptidomimetics targeting viral proteases .

Structure-Activity Relationships (SAR)

Key structural determinants for bioactivity include:

-

Boc Group: Enhances solubility and stability during synthesis .

-

Phenoxy Moiety: Participates in π-π interactions with aromatic residues in enzyme active sites .

Comparative Analysis with Analogous Compounds

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

This analog (CAS 263162-13-6) shares the Boc-ethylamine backbone but incorporates a methylamino group. It demonstrates superior solubility in polar solvents compared to the target compound .

tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate

Used in omisertinib synthesis, this compound highlights the importance of methoxy and dimethylamino groups in enhancing binding affinity to EGFR mutants .

Future Directions and Research Gaps

Unexplored Synthetic Routes

-

Enzymatic Protection: Lipase-mediated Boc protection could improve regioselectivity .

-

Flow Chemistry: Continuous-flow systems may optimize yields and reduce reaction times .

Biological Screening

Despite its potential, no published studies directly evaluate the biological activity of tert-butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate. Prioritizing assays for kinase inhibition or antimicrobial activity is recommended.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume